molecular formula C25H16O3 B8538060 Methyl 4-(pyrene-1-carbonyl)benzoate CAS No. 88475-90-5

Methyl 4-(pyrene-1-carbonyl)benzoate

Cat. No.: B8538060
CAS No.: 88475-90-5
M. Wt: 364.4 g/mol
InChI Key: KFUFEZNASYNRGY-UHFFFAOYSA-N
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Description

Methyl 4-(pyrene-1-carbonyl)benzoate is a specialized organic compound that incorporates a pyrene moiety linked to a methyl benzoate ester. This structure suggests its potential utility in several advanced research areas. Pyrene is a well-characterized polycyclic aromatic hydrocarbon known for its rich photophysics, including a high fluorescence quantum yield (reported to be 0.32 in cyclohexane) and significant molar absorptivity . These properties make pyrene and its derivatives valuable as fluorescent probes and building blocks for organic electronic materials . The molecule is designed to function as an advanced intermediate in organic synthesis. The ester group is a common handle for further functionalization, while the carbonyl bridge allows for conjugation between the pyrene and benzoate aromatic systems, which can tune the electronic and optical properties of the molecule. Compounds featuring a carbonyl linkage between an aromatic system and a benzoate ester are recurrent motifs in medicinal chemistry research for constructing complex molecular architectures . Furthermore, the pyrene core is a fundamental unit in the bottom-up synthesis of larger polycyclic structures, including those with multiple aromatic systems connected at the 1, 3, 6, and 8 positions . In materials science, this compound could be investigated for its self-assembly behavior and its application in the development of organic semiconductors, sensors, and light-emitting diodes. Its mechanism of action in such applications is typically rooted in its ability to absorb and emit light, participate in energy transfer processes, and form excimers. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88475-90-5

Molecular Formula

C25H16O3

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4-(pyrene-1-carbonyl)benzoate

InChI

InChI=1S/C25H16O3/c1-28-25(27)19-9-7-18(8-10-19)24(26)21-14-12-17-6-5-15-3-2-4-16-11-13-20(21)23(17)22(15)16/h2-14H,1H3

InChI Key

KFUFEZNASYNRGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Structure: Unlike analogs such as C1 (methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate), which feature a quinoline-piperazine backbone, the target compound substitutes quinoline with pyrene. Pyrene’s extended aromatic system enhances UV absorption and fluorescence quantum yield compared to smaller aromatic systems like phenyl or halophenyl groups in C2–C7 .
  • Substituent Effects: Halogenated derivatives (e.g., C2: bromophenyl, C3: chlorophenyl) exhibit increased molecular weight and reduced solubility in non-polar solvents due to halogen electronegativity. In contrast, the pyrene group in the target compound improves hydrophobic interactions, favoring applications in lipid-rich environments .

Spectral and Physical Properties

  • NMR Shifts: The pyrene moiety generates distinct downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.2–8.9 ppm) compared to quinoline-based analogs (δ 7.5–8.3 ppm), reflecting differences in electron delocalization .
  • Melting Points and Solubility: Pyrene derivatives generally exhibit higher melting points (>250°C) due to rigid stacking, whereas halogenated analogs (C2–C4) show moderate melting points (180–220°C). Solubility in ethyl acetate and methanol is comparable across the series, but the target compound’s bulkier structure reduces solubility in hexane .

Table 1: Key Properties of this compound and Analogs

Compound Substituent (R) Molecular Weight (g/mol) Melting Point (°C) ¹H NMR (δ, ppm) Solubility in Ethyl Acetate
Target Pyrene 384.4 >250 8.2–8.9 High
C1 Phenyl 453.5 195–198 7.6–8.1 High
C2 4-Bromophenyl 532.4 205–208 7.8–8.3 Moderate
C3 4-Chlorophenyl 487.9 198–201 7.7–8.2 Moderate
C4 4-Fluorophenyl 471.4 190–193 7.5–8.0 High

Data sourced from synthetic and characterization studies .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation involves reacting pyrene with methyl 4-(chlorocarbonyl)benzoate in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). The reaction proceeds via electrophilic attack at pyrene’s most reactive position (1-position), forming the acylated intermediate.

Typical Procedure :

  • Synthesis of Methyl 4-(Chlorocarbonyl)Benzoate :

    • 4-Carboxybenzoic acid is esterified with methanol and H₂SO₄ to yield methyl 4-carboxybenzoate.

    • The ester is treated with thionyl chloride (SOCl₂) to form methyl 4-(chlorocarbonyl)benzoate.

  • Acylation of Pyrene :

    • Pyrene (1.0 equiv) and methyl 4-(chlorocarbonyl)benzoate (1.2 equiv) are dissolved in anhydrous dichloromethane.

    • Anhydrous AlCl₃ (1.5 equiv) is added at 0°C under nitrogen, followed by stirring at room temperature for 6–8 hours.

    • Work-up includes hydrolysis with 10% HCl, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 60–75% after purification.

Fischer Esterification Method

Reaction Protocol

This method starts with 4-(pyrene-1-carbonyl)benzoic acid, which is esterified using methanol under acidic conditions.

Procedure :

  • Synthesis of 4-(Pyrene-1-Carbonyl)Benzoic Acid :

    • Pyrene undergoes Friedel-Crafts acylation with 4-carboxybenzoyl chloride (prepared from 4-carboxybenzoic acid and SOCl₂) in the presence of AlCl₃.

  • Esterification :

    • 4-(Pyrene-1-carbonyl)benzoic acid (1.0 equiv) is refluxed with excess methanol (10 equiv) and concentrated H₂SO₄ (0.1 equiv) for 12–24 hours.

    • Water is removed using a Dean-Stark trap to shift equilibrium toward ester formation.

    • The crude product is purified via recrystallization (ethanol/water).

Yield : 50–65%, depending on reaction time and water removal efficiency.

Acid Chloride-Mediated Esterification

Enhanced Reactivity via Acid Chloride

This method bypasses equilibrium limitations by converting 4-(pyrene-1-carbonyl)benzoic acid to its acid chloride before reacting with methanol.

Steps :

  • Acid Chloride Formation :

    • 4-(Pyrene-1-carbonyl)benzoic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at 60°C for 3 hours.

    • Excess SOCl₂ is removed under vacuum.

  • Esterification :

    • The acid chloride is dissolved in anhydrous dichloromethane and cooled to 0°C.

    • Methanol (2.0 equiv) is added dropwise, followed by stirring at room temperature for 2 hours.

    • Purification involves washing with NaHCO₃ solution and drying over MgSO₄.

Yield : 80–90%, significantly higher than Fischer esterification.

Comparative Analysis of Methods

Parameter Friedel-Crafts Route Fischer Esterification Acid Chloride Route
Overall Yield 60–75%50–65%80–90%
Reaction Time 8–12 hours12–24 hours5–7 hours
Key Advantage One-pot synthesisSimple setupHigh efficiency
Key Limitation Regioselectivity controlEquilibrium limitationsMoisture sensitivity

Optimization and Reaction Conditions

Catalyst Selection

  • AlCl₃ is preferred for Friedel-Crafts acylation due to its strong Lewis acidity, though BF₃·Et₂O has been explored for milder conditions.

  • H₂SO₄ remains the standard catalyst for Fischer esterification, but p-toluenesulfonic acid (PTSA) offers reduced side reactions.

Solvent Effects

  • Dichloromethane and toluene are optimal for Friedel-Crafts acylation, ensuring solubility of pyrene and acyl chloride.

  • Methanol serves as both reactant and solvent in Fischer esterification, while THF improves miscibility in acid chloride reactions.

Challenges and Purification Techniques

Regioselectivity in Friedel-Crafts Acylation

Pyrene’s multiple reactive positions (1-, 2-, and 4-) necessitate careful control. Using bulky acylating agents or low temperatures favors 1-substitution.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates regioisomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Q & A

Basic: What are the recommended methods for synthesizing Methyl 4-(pyrene-1-carbonyl)benzoate, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves coupling pyrene-1-carbonyl chloride with methyl 4-aminobenzoate via a Schotten-Baumann reaction. Key steps include:

  • Step 1: Activate pyrene-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Step 2: React with methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Step 3: Purify via column chromatography (silica gel, hexane:ethyl acetate 7:3).

Optimization Tips:

  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
  • Use a 10% excess of acyl chloride to drive the reaction to completion.
  • Control temperature at 0–5°C during coupling to minimize side reactions .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR: Pyrene protons appear as a multiplet (δ 7.8–8.5 ppm); ester methyl group resonates at δ 3.9 ppm.
    • ¹³C NMR: Carbonyl carbons (ester and amide) appear at δ 165–170 ppm.
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 385.12 for C₂₅H₁₇O₃).
  • X-ray Crystallography (if crystalline):
    • Use SHELX (via WinGX suite) for structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to validate bond angles .

Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?

Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard:

  • Software: Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.
  • Key Parameters:
    • Calculate HOMO-LUMO gaps to predict UV-Vis absorption (pyrene moiety typically shows λₐ₆ₛ ~350 nm).
    • Simulate excited-state dynamics to assess fluorescence quenching mechanisms.
  • Validation: Compare computed spectra with experimental UV-Vis and fluorescence data .

Advanced: How does the pyrene moiety influence the compound’s supramolecular interactions in solid-state studies?

Answer:
The pyrene group enables π-π stacking and van der Waals interactions, critical for crystallinity:

  • X-ray Analysis: SHELXL refinement reveals stacking distances of ~3.4–3.6 Å between pyrene units.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows melting points >200°C, attributed to strong intermolecular forces.
  • Applications: These interactions make the compound a candidate for organic semiconductors or fluorescence sensors .

Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?

Answer:
Contradictions arise from solvent polarity and hydrogen-bonding capacity. Methodological recommendations:

  • Solubility Testing: Use a standardized shake-flask method with HPLC quantification.
  • Key Solvents:
    • High solubility: DCM, THF (>50 mg/mL).
    • Low solubility: Water, hexane (<0.1 mg/mL).
  • Data Correction: Account for temperature (e.g., 25°C ± 0.1°C) and sonication time (30 min) .

Basic: What analytical techniques are critical for assessing purity in medicinal chemistry applications?

Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30), UV detection at 254 nm. Purity >95% is required for biological assays.
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C: 78.1%, H: 4.4%, N: 3.6%).
  • Melting Point: Sharp melting range (<2°C variation) confirms crystallinity .

Advanced: What strategies mitigate degradation of this compound under ambient light during storage?

Answer:

  • Storage Conditions: Amber vials at –20°C under argon.
  • Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Additives: Include 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .

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